molecular formula C8H8BrN B13939079 5-(2-Bromovinyl)-2-methylpyridine

5-(2-Bromovinyl)-2-methylpyridine

Cat. No.: B13939079
M. Wt: 198.06 g/mol
InChI Key: KYGQCGQXBBYNTJ-UHFFFAOYSA-N
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Description

5-(2-Bromovinyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the six-membered ring. The presence of the bromovinyl group at the 5-position and a methyl group at the 2-position of the pyridine ring gives this compound unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromovinyl)-2-methylpyridine can be achieved through various methods. One common approach involves the bromination of 2-methylpyridine followed by a Heck reaction to introduce the bromovinyl group. The reaction conditions typically involve the use of palladium catalysts and bases such as triethylamine or potassium carbonate in solvents like N,N-dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of halogen-free solvents and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromovinyl)-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

5-(2-Bromovinyl)-2-methylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine

Its derivatives have shown activity against various viruses and cancer cell lines .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of monomers for dielectric materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Bromovinyl)-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H8BrN

Molecular Weight

198.06 g/mol

IUPAC Name

5-(2-bromoethenyl)-2-methylpyridine

InChI

InChI=1S/C8H8BrN/c1-7-2-3-8(4-5-9)6-10-7/h2-6H,1H3

InChI Key

KYGQCGQXBBYNTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C=CBr

Origin of Product

United States

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